![molecular formula C7H4BrCl2N3O2 B2758598 3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride CAS No. 2551114-60-2](/img/structure/B2758598.png)

3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

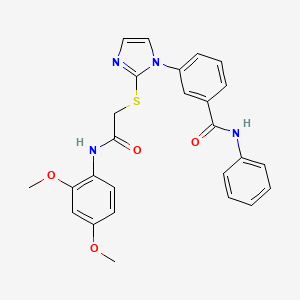

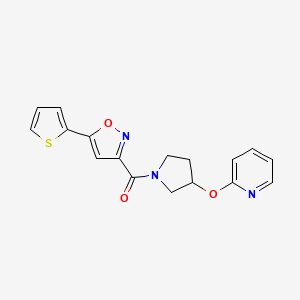

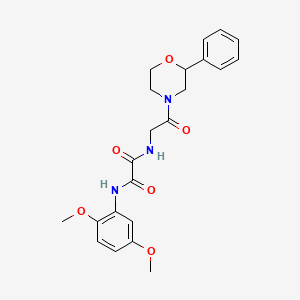

3-Bromo-6-chloroimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C6H3BrClN3 . It has an average mass of 232.465 Da and a monoisotopic mass of 230.919876 Da . It is also known by its IUPAC name, 3-bromo-6-chloroimidazo[1,2-b]pyridazine .

Molecular Structure Analysis

The molecular structure of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine consists of a bromine atom and a chlorine atom attached to an imidazo[1,2-b]pyridazine ring . The exact spatial arrangement of these atoms can be determined using techniques like X-ray crystallography.Physical And Chemical Properties Analysis

3-Bromo-6-chloroimidazo[1,2-b]pyridazine is a solid at room temperature . It has a molecular weight of 232.47 . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Applications De Recherche Scientifique

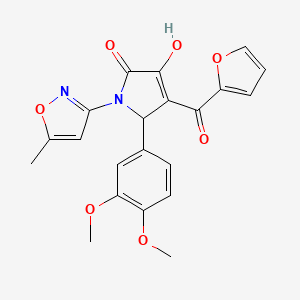

Heterocyclic Compound Synthesis and Antitumor Agents

Research has explored the synthesis of b-fused carbazoles, which are of interest due to their potential as antitumor agents. For example, derivatives of 1-methylcarbazole-2,3-dicarboxylic acid dimethyl ester, a key intermediate, were transformed into bromo and nitro derivatives via electrophilic substitution. This synthesis pathway is significant for the development of new pyridazine- or pyrrole-fused carbazoles with potential antitumor applications (Haider et al., 2014).

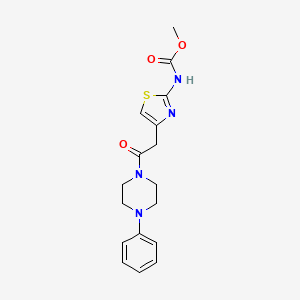

Anti-inflammatory and Analgesic Activities

The synthesis and evaluation of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids and their derivatives have been explored for their anti-inflammatory and analgesic activities. These compounds were synthesized through reactions involving substituted 3-aminopyridazines and tested in vivo, showing significant analgesic activity. This research indicates the potential therapeutic applications of imidazo[1,2-b]pyridazine derivatives in managing pain and inflammation (Abignente et al., 1990).

Arylation and Microwave-Assisted Synthesis

The direct intermolecular C-H arylation of chloroimidazo[1,2-b]pyridazine has been achieved, showcasing a methodology for synthesizing various (hetero)arylimidazo[1,2-b]pyridazines. This process is valuable for synthesizing compounds with potential pharmacological activities through a microwave-assisted, one-pot, two-step process, highlighting the chemical's versatility in synthetic organic chemistry (Akkaoui et al., 2010).

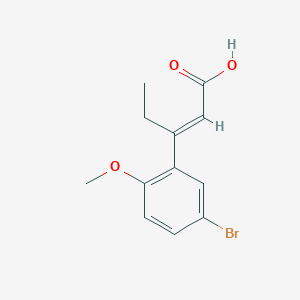

Synthesis of Insecticide Intermediates

The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides like chlorantraniliprole, has been documented. This research exemplifies the compound's role in developing agricultural chemicals, indicating the broad applicability of such chloro- and bromo-substituted heterocycles in synthesizing compounds with significant practical applications (Wen-bo, 2011).

Propriétés

IUPAC Name |

3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN3O2.ClH/c8-6-5(7(13)14)10-4-2-1-3(9)11-12(4)6;/h1-2H,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUUINPWCKSYFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC(=C2Br)C(=O)O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2758515.png)

![ethyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2758516.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2758521.png)

![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2758528.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2758532.png)